
Tbtdc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TBTDC involves the reaction of 4-bromobenzonitrile with cyanuric chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
TBTDC undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
TBTDC has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging techniques to visualize biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Uniqueness
TBTDC is unique due to its high efficiency as a photosensitizer and its aggregation-induced emission properties. These characteristics make it particularly suitable for applications in bioimaging and photodynamic therapy, where high sensitivity and specificity are required .
Eigenschaften
Molekularformel |
C36H22N6S3 |
|---|---|
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+ |
InChI-Schlüssel |
KJLSQPPZBSVZJS-WVKHYPTHSA-N |
Isomerische SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Kanonische SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


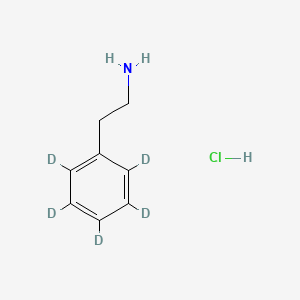
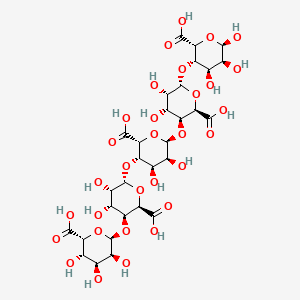
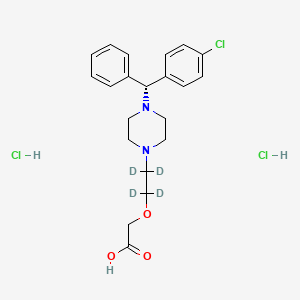
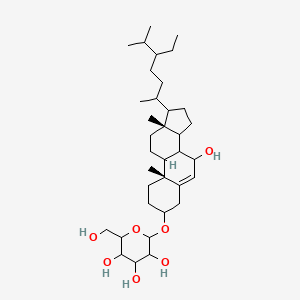
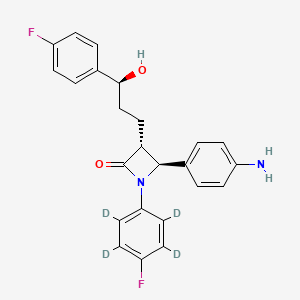
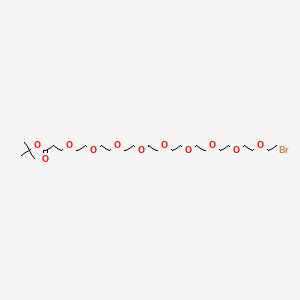
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
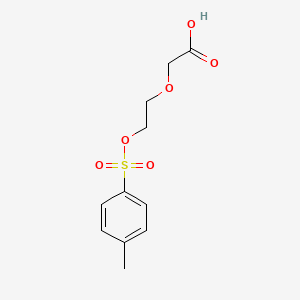
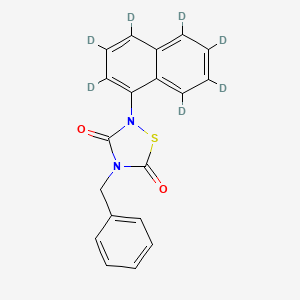

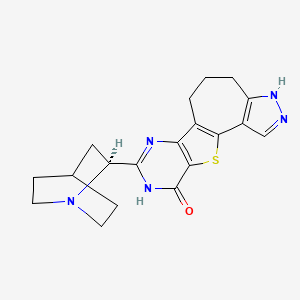
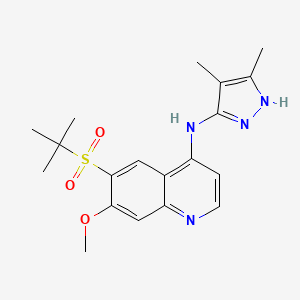
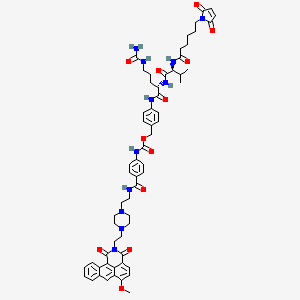
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
